![molecular formula C19H17N3O4 B2383944 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851404-77-8](/img/structure/B2383944.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
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Description
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide, also known as Compound 401, is a novel small-molecule inhibitor that has been developed for its potential use in cancer treatment. It was first synthesized in 2011 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis of Heterocycles
This compound is a derivative of 4-hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities .
Antimycobacterial Activity
Compounds synthesized from similar structures have been screened for their in vitro antimycobacterial activity against M. tuberculosis strain H37R V .
Inhibitory Activity Against Blood Coagulation Factors
Certain compounds synthesized from 3-oxo-3-(quinolin-3-yl)propanoates, which are structurally similar to the compound , show inhibitory activity against blood coagulation factors Xa and XIa. This suggests their potential application in developing anticoagulant drugs.
Versatile Chemical Compound in Scientific Research
“N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it invaluable in various fields of study.
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-7-13-11-14(18(23)21-16(13)10-12)8-9-20-19(24)15-4-2-3-5-17(15)22(25)26/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMCODUMQZGMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
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